1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-thiophen-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S2/c1-7-9(10(17)16-4-6-20-12(16)13-7)15-11(18)14-8-3-2-5-19-8/h2-6H,1H3,(H2,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZAJIYEZJKGGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Urea Moiety: The urea group can be introduced by reacting the thiazolopyrimidine intermediate with an isocyanate or a similar reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This may include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s urea and thiophene groups distinguish it from derivatives with ester, hydrazone, or acetyl substituents.
- Synthetic Yields : Yields for thiazolo[3,2-a]pyrimidine derivatives vary widely (65–90%), influenced by steric and electronic factors. The target compound’s synthesis may require optimized conditions to balance reactivity of the urea-forming step.
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic studies highlight the role of substituents in dictating solid-state packing:
- The 6-acetyl-2-arylhydrazone derivative () forms zigzag hydrogen-bonded chains via N-H···O interactions, stabilized by the acetyl group .
- This is analogous to hydrogen-bonding patterns observed in supramolecular chemistry, where urea derivatives often form robust networks .
Functionalization Strategies
- Hydrazone vs. Urea Linkages : Compounds like 12e and 12f utilize hydrazone linkages, which are synthetically accessible via condensation reactions . The target compound’s urea group, however, may require carbodiimide-mediated coupling or phosgene derivatives, introducing distinct challenges in purity and safety.
- Heterocyclic Fusion: and describe pyrrolo-thiazolo-pyrimidine hybrids with triazolo and thiadiazinone moieties, demonstrating the versatility of the core for generating polycyclic systems . The target compound’s relative simplicity may favor synthetic scalability.
Biological Activity
1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea is a compound belonging to the thiazolopyrimidine family, recognized for its diverse biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique thiazolo[3,2-a]pyrimidine core, which is integral to its biological activity. The structural formula is as follows:
This structure allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.
This compound exhibits multiple mechanisms of action:
Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, it has been identified as a potent inhibitor of RNase H, a target for HIV therapy .
Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways that regulate inflammation and cell proliferation. This modulation is critical in conditions such as cancer and autoimmune diseases.
DNA Interaction : The compound may interfere with DNA replication and transcription processes, contributing to its antiproliferative effects. This characteristic makes it a candidate for anticancer drug development .
Biological Activities
The biological activities of this compound include:
| Activity Type | Description |
|---|---|
| Antiviral | Inhibits viral replication by targeting viral enzymes such as RNase H. |
| Anticancer | Induces apoptosis in cancer cells and inhibits tumor growth through DNA interaction. |
| Antibacterial | Exhibits antibacterial properties against various pathogens. |
| Anti-inflammatory | Modulates inflammatory pathways, reducing symptoms in inflammatory diseases. |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological assays:
- Anticancer Activity : A study demonstrated that the compound significantly reduced cell viability in cancer cell lines (e.g., U937 cells) with an IC50 value of 16.23 μM, indicating promising anticancer properties compared to standard treatments like etoposide (IC50 = 17.94 μM) .
- Antibacterial Efficacy : In vitro assays revealed that the compound showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 0.12 μg/mL .
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit GSK-3β activity, showing more than a two-fold increase in activity compared to reference compounds at concentrations as low as 1 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
